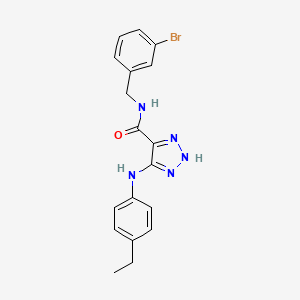![molecular formula C19H14N4O3S B14107982 (2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14107982.png)
(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a methoxyphenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction involving a suitable benzodioxole derivative.
Formation of the Carbohydrazonoyl Cyanide Group: This group can be formed by the reaction of hydrazine derivatives with cyanogen bromide under controlled conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic applications. Researchers may explore its efficacy as a drug candidate for various diseases, including its mechanism of action and pharmacokinetic properties.
Industry
In the industrial sector, (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Bioplastics: Polymers derived from renewable resources, used in environmentally friendly materials.
Uniqueness
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H14N4O3S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
(2Z)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C19H14N4O3S/c1-24-14-5-3-13(4-6-14)22-23-15(9-20)19-21-16(10-27-19)12-2-7-17-18(8-12)26-11-25-17/h2-8,10,22H,11H2,1H3/b23-15- |
InChIキー |
UGULJGGISVXDHO-HAHDFKILSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14107909.png)


![8-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107932.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B14107941.png)
![N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14107948.png)
![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14107956.png)
![N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14107964.png)
![N-[2-(2-chlorophenyl)ethyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14107967.png)
![Ethyl 2-[(4-benzyl-6-hydroxypyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14107968.png)

![N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14107972.png)

